molecular formula C18H21IN2O3S B4612191 N-(4-iodophenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide

N-(4-iodophenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide

Cat. No.: B4612191
M. Wt: 472.3 g/mol
InChI Key: ATSCQVBVKCIMPQ-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide is a useful research compound. Its molecular formula is C18H21IN2O3S and its molecular weight is 472.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.03176 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Compounds and Their Applications

  • Metabolism and Disposition : Research has explored the metabolism and disposition of sulfonamide compounds in humans, focusing on their tolerability and metabolic pathways. For instance, studies have elucidated the metabolism of specific sulfonamide derivatives, detailing their biotransformation and excretion routes in clinical settings (Shaffer et al., 2008).

  • Genetic Associations : Investigations have also looked into genetic factors affecting the metabolism of carcinogenic substances, including sulfonamide compounds, highlighting the role of specific genotypes in mediating cancer risks associated with exposure to such chemicals (Ozawa et al., 2002).

  • Pharmacokinetics : The pharmacokinetics of intravenous paracetamol, a compound related to the sulfonamide class through its use in medical treatments, has been studied in elderly patients, providing insights into how age and genetic factors influence drug metabolism and efficacy (Liukas et al., 2011).

  • Environmental Exposure and Human Health : Research on the environmental presence of sulfonamide compounds and their metabolites, such as in indoor and outdoor air and human exposure assessments, sheds light on the ubiquity and potential health implications of these substances (Shoeib et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its mechanism of action, efficacy, and safety .

Properties

IUPAC Name

N-(4-iodophenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O3S/c1-2-13-20-25(23,24)17-10-3-14(4-11-17)5-12-18(22)21-16-8-6-15(19)7-9-16/h3-4,6-11,20H,2,5,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSCQVBVKCIMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.